molecular formula C11H12O2 B149166 3-(Benzyloxy)cyclobutanone CAS No. 30830-27-4

3-(Benzyloxy)cyclobutanone

Cat. No. B149166
CAS RN: 30830-27-4
M. Wt: 176.21 g/mol
InChI Key: GPPSQLLIFNWNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)cyclobutanone is an organic compound used as a reactant for the synthesis of cyclobutyl derivatives of 2’‘-deoxyadenosine 5’'-triphosphate, which are inhibitors of HIV-1 reverse transcriptase .


Synthesis Analysis

The synthesis of 3-(Benzyloxy)cyclobutanone involves several steps, including etherification, halogenation, elimination, ring closure, and dechloridation .


Molecular Structure Analysis

The molecular formula of 3-(Benzyloxy)cyclobutanone is C11H12O2. It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Benzyloxy)cyclobutanone are not detailed in the search results, it’s known that this compound is used as a reactant in the synthesis of certain inhibitors of HIV-1 reverse transcriptase .


Physical And Chemical Properties Analysis

3-(Benzyloxy)cyclobutanone is a liquid at 20°C. It has a density of 1.1±0.1 g/cm³, a boiling point of 284.8±33.0 °C at 760 mmHg, and a flash point of 126.4±18.9 °C .

Scientific Research Applications

Visible-light Photoredox-catalyzed Dual C–C Bond Cleavage

  • Summary of Application : This compound is used in the synthesis of 2-cyanoalkylsulfonylated 3,4-dihydronaphthalenes through the insertion of sulfur dioxide. This process involves a radical pathway and goes through a sequence of iminyl radical formation, carbon–carbon bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, another carbon–carbon bond cleavage, and intramolecular cyclization .
  • Methods of Application : The experiment involves visible-light photoredox-catalyzed dual carbon–carbon bond cleavage of methylenecyclopropanes and cycloketone oximes .
  • Results or Outcomes : The results revealed that 3-substituted cyclobutanone oximes bearing benzyl, benzyloxy, aryl and naphthalen-1-ylmethyl groups were all suitable substrates. The corresponding products could be obtained in moderate yields .

Visible-light Photoredox-catalyzed Dual C–C Bond Cleavage

  • Summary of Application : This compound is used in the synthesis of 2-cyanoalkylsulfonylated 3,4-dihydronaphthalenes through the insertion of sulfur dioxide. This process involves a radical pathway and goes through a sequence of iminyl radical formation, carbon–carbon bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, another carbon–carbon bond cleavage, and intramolecular cyclization .
  • Methods of Application : The experiment involves visible-light photoredox-catalyzed dual carbon–carbon bond cleavage of methylenecyclopropanes and cycloketone oximes .
  • Results or Outcomes : The results revealed that 3-substituted cyclobutanone oximes bearing benzyl, benzyloxy, aryl and naphthalen-1-ylmethyl groups were all suitable substrates. The corresponding products could be obtained in moderate yields .

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones

  • Summary of Application : Cyclobutanones have been employed as key starting materials for a wide number of total syntheses and as building blocks for the preparation of bioactive molecules and drugs .
  • Methods of Application : Cyclobutane and cyclobutanone derivatives can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions or ring enlargement of oxaspiropentanes .
  • Results or Outcomes : Successful new total synthesis of bioactive compounds and drugs have been recently reported where a four-membered ring represented the key intermediate .

Synthesis of Aminocyclobutanecarboxylic Acid

  • Summary of Application : “3-(Benzyloxy)cyclobutanone” is used as a starting material for a new, efficient synthesis of aminocyclobutanecarboxylic acid via the intermediacy of sulfonyloxiranes .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Synthesis of Cyclobutyl Derivatives of 2’‘-deoxyadenosine 5’'-triphosphate

  • Summary of Application : “3-(Benzyloxy)cyclobutanone” is used as a reactant for the synthesis of cyclobutyl derivatives of 2’‘-deoxyadenosine 5’'-triphosphate .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Preparation of Medicines and Medical Imaging Agents

  • Summary of Application : This compound is a synthetic raw material of a plurality of medicaments and auxiliary agents, such as HIV-1 reverse transcriptase inhibitors, PLK inhibitors and the like . It can also be used for preparing medicines and medical imaging agents .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

3-(Benzyloxy)cyclobutanone is harmful if swallowed, in contact with skin, or if inhaled. It should be stored under inert gas at a temperature between 0-10°C. It is sensitive to moisture and heat .

Future Directions

While specific future directions for 3-(Benzyloxy)cyclobutanone are not detailed in the search results, its use in the synthesis of HIV-1 reverse transcriptase inhibitors suggests potential applications in the development of antiviral drugs .

properties

IUPAC Name

3-phenylmethoxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPSQLLIFNWNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565660
Record name 3-(Benzyloxy)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)cyclobutanone

CAS RN

30830-27-4
Record name 3-Benzyloxycyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30830-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(Benzyloxy)cyclobutanone Methylsulfinyl(methylthio)methane (13 ml, 125 mmol) was dissolved in 250 ml THF and cooled to −20° C. n-Butyllithium (50 ml, 125 mmol) was added and the mixture was stirred for 3 h at −20° C. The mixture was cooled down to −78° C. and a solution of 1-((1,3-dibromopropan-2-yloxy)methyl)benzene (16.000 g, 52 mmol) was added. The reaction was stirred over night and allowed to warm up to RT. It was stirred for an additional 6h at RT, hydrolyzed with water and extracted with EtOAc. The combined organic extracts were evaporated, dissolved in ether (50 ml) and treated with conc. HCl (10 ml) for 30 min at reflux. The mixture was neutralized with NaOH (10M) and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated. Glass col. Chrom. (10-50% EtOAc in Hex) gave 3-(benzyloxy)cyclobutanone as a yellow oil.
Name
3-(Benzyloxy)cyclobutanone Methylsulfinyl(methylthio)methane
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methylsulfinyl(methylthio)methane (13 ml, 125 mmol) was dissolved in 250 ml THF and cooled to −20° C. n-Butyllithium (50 ml, 125 mmol) was added and the mixture was stirred for 3 h at −20° C. The mixture was cooled down to −78° C. and a solution of 1-((1,3-dibromopropan-2-yloxy)methyl)benzene (16.000 g, 52 mmol) was added. The reaction was stirred over night and allowed to warm up to RT. It was stirred for an additional 6 h at RT, hydrolyzed with water and extracted with EtOAc. The combined organic extracts were evaporated, dissolved in ether (50 ml) and treated with conc. HCl (10 ml) for 30 min at reflux. The mixture was neutralized with NaOH (10M) and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated. Glass col. Chrom. (10-50% EtOAc in Hex) gave 3-(benzyloxy)cyclobutanone as a yellow oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

([3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxymethyl)benzene (2.4 g, 0.0089 mol) was dissolved in Et2O (40 mL) and 35% perchloric acid (1.8 mL) was added. The resulting mixture was stirred at rt overnight. To the reaction mixture was added solid NaHCO3 and MgSO4 and stirred for a while. The insoluble solid was filtered off. The filtrate was concentrated and purified with combiflash (silica gel, 100% dichloromethane) to give the desired product (0.7 g) as light yellow oil. LCMS calculated for C11H13O2(M+H)+: 177.1. Found: 177.3.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)cyclobutanone
Reactant of Route 2
3-(Benzyloxy)cyclobutanone
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)cyclobutanone
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)cyclobutanone
Reactant of Route 5
3-(Benzyloxy)cyclobutanone
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)cyclobutanone

Citations

For This Compound
10
Citations
M He, Z Yan, F Zhu, S Lin - The Journal of Organic Chemistry, 2018 - ACS Publications
… Finally, when 3-benzyloxy cyclobutanone oxime (2f) was treated with 2-mercaptobenzothiazole, the desired product 3af was furnished in 69% yield. Disappointedly, 3-ethoxycarbonyl …
Number of citations: 22 pubs.acs.org
D Golagani, AM Ghouse, S Ajmeera… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… 3-Benzyloxy cyclobutanone oxime ester also furnished the desired compound 4ag in 61% yield. In the case of indene derived cyclobutanone oxime ester (2i), a lower yield of …
Number of citations: 3 pubs.rsc.org
D González-Martínez, M Rodríguez-Mata… - Journal of Molecular …, 2015 - Elsevier
A one-pot chemoenzymatic method has been described for the synthesis of γ-butyrolactones starting from the corresponding ketones through a Baeyer–Villiger reaction. The approach …
Number of citations: 21 www.sciencedirect.com
D Franck, T Kniess, J Steinbach… - Bioorganic & medicinal …, 2013 - Elsevier
The [ 18 F]fluorocyclobutyl group has the potential to be a metabolically stable prosthetic group for PET tracers. The synthesis of the radiolabeling precursor cis-cyclobutane-1,3-diyl bis(…
Number of citations: 24 www.sciencedirect.com
D Franck - 2012 - core.ac.uk
An effective personalized patient management requires powerful diagnostic tools for an early detection of diseases, early therapy response assessment and therapy monitoring. Such …
Number of citations: 1 core.ac.uk
JQ He, ZX Yang, XL Zhou, Y Li, S Gao, L Shi… - Organic Chemistry …, 2022 - pubs.rsc.org
… a 3-aza-1,5-diene to give the corresponding 3-cyanoalkyl-4-pyrrolin-2-ones in moderate yields, the related product 3v was furnished in a poor yield on using 3-benzyloxy cyclobutanone …
Number of citations: 10 pubs.rsc.org
TJ Kohn, X Du, SJ Lai, YM Xiong… - ACS Medicinal …, 2016 - ACS Publications
Two 1-(4-aryl-5-alkyl-pyridin-2-yl)-3-methylurea glucokinase activators were identified with robust in vivo efficacy. These two compounds possessed higher solubilities than the …
Number of citations: 16 pubs.acs.org
JM Adam, J Foricher, S Hanlon, B Lohri… - … Process Research & …, 2011 - ACS Publications
Several new routes are reported for the synthesis of (S)-3-fluoromethyl-γ-butyrolactone. An asymmetric hydrogenation-based synthesis was chosen as the enabling route to produce the …
Number of citations: 35 pubs.acs.org
Z Tan - 2019 - search.proquest.com
Aptamer-based sensors rely on the ability of nucleic acids to bind to target molecules with high affinity and specificity via molecular recognition. Due to the ease of production and high …
Number of citations: 0 search.proquest.com
KP Melnykov, DS Granat, DM Volochnyuk… - …, 2018 - thieme-connect.com
An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks (including carboxylic acid, amines, alcohols, azide, trifluoroborate ketone) is described. It is …
Number of citations: 23 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.